molecular formula C22H20FNO3 B2600577 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919856-26-1

4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2600577
CAS No.: 919856-26-1
M. Wt: 365.404
InChI Key: MNWVLTBFBGBWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a hybrid molecule combining a 3,4-dihydroquinoline moiety with a chromen-2-one (coumarin) scaffold. Key structural features include:

  • 6-Fluoro substituent on the dihydroquinoline ring, which enhances lipophilicity and metabolic stability.
  • 2-Methyl group on the dihydroquinoline, influencing steric interactions and conformational flexibility.
  • 7-Methyl group on the chromen-2-one core, which may modulate electronic properties and binding affinity.

Properties

IUPAC Name

4-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c1-13-3-7-18-16(12-22(26)27-20(18)9-13)11-21(25)24-14(2)4-5-15-10-17(23)6-8-19(15)24/h3,6-10,12,14H,4-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWVLTBFBGBWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)C)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one , also known as a derivative of the chromone and quinoline classes, has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on anticancer properties.

Chemical Structure and Properties

The compound features a unique structure that combines a chromone moiety with a substituted quinoline ring. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H18FNO3
Molecular Weight313.34 g/mol
LogP (octanol-water partition coefficient)3.64
Polar Surface Area21.46 Ų
Hydrogen Bond Acceptors Count3

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors from the chromone and quinoline classes. The process may include the use of various reagents to facilitate the formation of the desired functional groups while ensuring high yields and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar compounds in the quinoline family have demonstrated significant activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

  • Mechanism of Action :
    • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.
    • Apoptosis Induction : It promotes apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins.
  • Case Studies :
    • In vitro studies using colorectal adenocarcinoma cell lines (e.g., CT-26) reported an IC50 value around 742.36 nM, indicating potent inhibitory effects on cell viability .
    • In vivo studies demonstrated that treatment with similar derivatives significantly reduced tumor growth in mouse models, supporting their potential for therapeutic applications .

Other Biological Activities

Beyond anticancer effects, compounds structurally related to this derivative have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit activity against drug-resistant bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Certain studies indicate that similar compounds can modulate inflammatory pathways, providing a basis for their use in treating conditions like arthritis.

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other quinoline derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
6-MethoxyquinolineModerateYesApoptosis induction
7-MethylchromoneHighModerateCell cycle arrest
4-MethylumbelliferoneLowHighEnzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name Key Substituents Molecular Weight Functional Groups Notable Properties
Target Compound 6-Fluoro, 2-methyl (dihydroquinoline); 7-methyl (chromenone); oxoethyl linker ~409.4 g/mol Dihydroquinoline, chromenone, ketone Enhanced lipophilicity (fluoro), potential CNS activity, synthetic versatility
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone 3,4-Dimethoxyphenyl, phenyl (dihydroquinoline); furan-methanone ~505.6 g/mol Dihydroquinoline, furan, ketone Bulky aromatic groups may reduce solubility but improve receptor binding
6-Chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one 6-Chloro (chromenone); propyl (chromenone); oxoethoxy linker ~428.9 g/mol Chromenone, dihydroquinoline, ether, ketone Chloro group increases electronegativity; propyl enhances hydrophobicity
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Chloro, 6-fluoro (dihydroquinoline); cyclopropyl ~255.7 g/mol Dihydroquinoline, cyclopropyl, ketone Cyclopropyl improves metabolic stability; dual halogenation for targeted activity
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one Acryloyl, ethyl, hydroxy, methyl (chromenone) ~331.4 g/mol Chromenone, acryloyl, tertiary amine Conjugated acryloyl group may enable covalent binding or fluorescence

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity: Halogenation: The target compound’s 6-fluoro group (vs. Alkyl Groups: The 2-methyl on dihydroquinoline (target) vs. propyl () or ethyl () on chromenone affects hydrophobicity and metabolic pathways. Linker Diversity: The oxoethyl linker (target) vs. oxoethoxy () or acryloyl () influences molecular flexibility and hydrogen-bonding capacity.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 6-fluoro-2-methyl-3,4-dihydroquinoline precursor with a 7-methylchromenone via a ketone-based linker, analogous to methods in . In contrast, compounds like require acryloylation steps, which introduce conjugation but complicate regioselectivity.

Physicochemical Properties :

  • Solubility : Bulkier substituents (e.g., dimethoxyphenyl in ) reduce aqueous solubility compared to the target’s compact methyl and fluoro groups.
  • Stability : Cyclopropyl () and fluorine (target) enhance metabolic resistance, whereas acryloyl () may increase reactivity.

Dihydroquinoline derivatives (target, ) are associated with CNS or antimicrobial effects due to their planar aromatic systems.

Q & A

Q. Table 1: Example Synthetic Conditions for Chromen-2-one Derivatives

CompoundReagents/ConditionsYield/PurityReference
Analog ()EDC·HCl, DMAP, DCM, rt92%, 191 mg
Fluorophenyl derivative ()K₂CO₃, DMF, propargyl bromideNot reported

What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve coupling constants and confirm substituent positions. For example, ¹H NMR of similar chromenones shows distinct peaks for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • HRMS (ESI) : Validate molecular ion peaks ([M+H]⁺) with theoretical calculations to confirm molecular formula .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .

How can researchers resolve contradictions in crystallographic data during structure determination?

Advanced Methodological Answer:

  • Disorder handling : Use SHELXL’s PART instructions to model disordered atoms, and validate with residual density maps .
  • Twinning analysis : Employ WinGX to detect twinning ratios and refine using HKLF5 data .
  • Visualization tools : Mercury’s void analysis and packing similarity modules help identify non-covalent interactions that may explain data inconsistencies .

Q. Table 2: Key Software Tools for Crystallographic Analysis

SoftwareFunctionalityReference
SHELXLHigh-resolution refinement
WinGXData integration and symmetry checks
MercuryVoid visualization, interaction analysis

What strategies optimize synthesis yield and purity for this compound?

Advanced Methodological Answer:

  • Solvent screening : Compare polar aprotic solvents (DMF, DCM) for coupling efficiency. DCM minimizes side reactions in EDC-mediated syntheses .
  • Catalyst optimization : Test DMAP vs. HOBt for carbodiimide activation. DMAP enhances reaction rates but may require stricter moisture control.
  • Purification : Use gradient elution in flash chromatography (hexane/ethyl acetate) to separate regioisomers.

How to design experiments to assess the biological activity of this compound?

Advanced Methodological Answer:

  • Antimicrobial assays : Follow protocols from chromenone derivatives, testing against Gram-positive/negative bacteria via broth microdilution (MIC determination) .
  • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., DNA gyrase). Validate with molecular dynamics simulations .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values to reference drugs.

What computational methods predict the compound’s reactivity and stability?

Advanced Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Degradation studies : Simulate hydrolytic stability under physiological pH (pH 7.4 buffer, 37°C) with HPLC monitoring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.